Cinnamic acid (3-phenyl-2-propenoic acid) is a white crystalline organic compound with a distinct odor. [] It is a naturally occurring aromatic fatty acid found in a variety of plants, including cinnamon, shea butter, and aloe vera. [, ] Cinnamic acid is classified as a phenylpropanoid, a family of organic compounds synthesized by plants from the amino acid phenylalanine. [, ] In scientific research, cinnamic acid is used as a model compound for studying various biological processes, such as plant defense mechanisms, as well as for investigating its potential applications in food science, material science, and more. [, , , , , , ]
Cinnamic acid is classified as an aromatic carboxylic acid with the chemical formula . It is derived from the essential oil of cinnamon bark and can also be found in other plants such as balsam and various fruits. The compound is characterized by its trans configuration around the double bond between the carbon atoms in the alkene group. Cinnamic acid serves as a precursor to various compounds used in flavoring, fragrance, and pharmaceuticals.
Cinnamic acid can be synthesized through several methods:
Cinnamic acid has a molecular structure characterized by:
Cinnamic acid participates in various chemical reactions:
The mechanism of action for cinnamic acid involves its role as an antioxidant and anti-inflammatory agent:
Studies have shown that cinnamic acid exhibits significant antioxidant activity at low concentrations .
Cinnamic acid possesses several notable physical and chemical properties:
These properties make it suitable for various industrial applications.
Cinnamic acid has diverse applications across multiple fields:
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